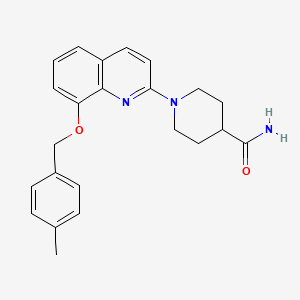
1-(8-((4-Methylbenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of quinoline derivatives, such as the compound , often involves chemical modification of the quinoline nucleus, which is a common approach used in drug discovery . This process results in improved therapeutic effects and explains the wide occurrence of quinolones in bioactive natural products .Molecular Structure Analysis
The molecular structure of “1-(8-((4-Methylbenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide” is characterized by a quinoline nucleus, which is a nitrogen-containing bicyclic compound . The compound also contains a piperidine ring and a carboxamide group.Chemical Reactions Analysis
Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The specific chemical reactions involving “1-(8-((4-Methylbenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide” are not detailed in the available resources.Future Directions
The future directions for research on “1-(8-((4-Methylbenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide” and similar quinoline derivatives could involve further exploration of their therapeutic potential. There is a need to discover novel agents with better pharmacodynamic and pharmacokinetic properties and lesser or no side effects . The swift development of new molecules containing the quinoline nucleus suggests that there is a requirement to collect recent information to understand the current status of the quinoline nucleus in medicinal chemistry research .
properties
IUPAC Name |
1-[8-[(4-methylphenyl)methoxy]quinolin-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-16-5-7-17(8-6-16)15-28-20-4-2-3-18-9-10-21(25-22(18)20)26-13-11-19(12-14-26)23(24)27/h2-10,19H,11-15H2,1H3,(H2,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLJCYATZAVNFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(8-((4-Methylbenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2790963.png)
![5-Tert-butyl-3-(4-chlorophenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2790964.png)
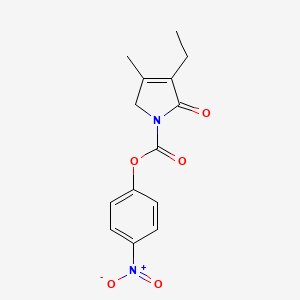
![N-(3,4-dimethylphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2790969.png)
![(E)-4-(Dimethylamino)-N-[1-(trifluoromethyl)-2,3-dihydroinden-1-yl]but-2-enamide](/img/structure/B2790970.png)
![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide](/img/structure/B2790971.png)
![4-chloro-2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-N-ethylbenzamide](/img/structure/B2790973.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2790974.png)
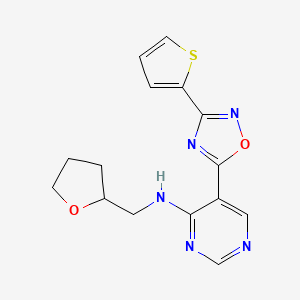
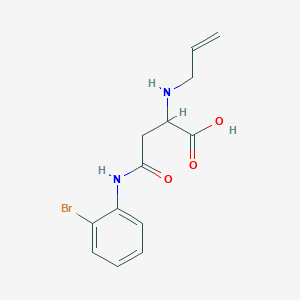
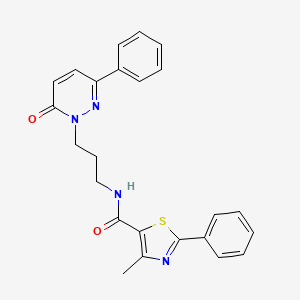
![7-[(4-Chlorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/no-structure.png)
![N-(3-carbamoyl-5-phenylthiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2790982.png)
